molecular formula C23H32O3 B137792 Estradiol 3-Valerate CAS No. 21881-45-8

Estradiol 3-Valerate

Cat. No. B137792
CAS RN: 21881-45-8
M. Wt: 356.5 g/mol
InChI Key: IFDPLCRWEBQEAJ-RBRWEJTLSA-N
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Description

Estradiol 3-Valerate: Comprehensive Analysis

Estradiol valerate (EV) is a synthetic form of estradiol, which is a naturally occurring hormone that plays a critical role in the regulation of the female reproductive system. EV is used in various therapeutic applications, including the treatment of menopausal symptoms, as part of hormone replacement therapy, and in oral contraceptives. It has been studied for its effects on ovarian follicle dynamics, menstrual bleeding, and follicular development in different species, including humans and animals .

Synthesis Analysis

While the synthesis of EV is not detailed in the provided papers, its application in clinical and experimental settings is well-documented. EV is often administered in combination with other hormones, such as dienogest, to treat conditions like heavy menstrual bleeding and to manage the superovulatory response in cattle .

Molecular Structure Analysis

The molecular structure of EV is similar to that of endogenous estradiol but includes a valerate ester attached to it. This modification allows for a slower release and prolonged action when administered, which is beneficial for therapeutic uses. The molecular structure of EV is crucial for its interaction with estrogen receptors and subsequent biological effects .

Chemical Reactions Analysis

EV undergoes various chemical reactions in the body, including conversion back to estradiol. It interacts with estrogen receptors, influencing gene expression and physiological responses. For instance, EV has been shown to affect the expression of nerve growth factor and neurotrophic receptors, which can lead to changes in ovarian sympathetic innervation and follicular development .

Physical and Chemical Properties Analysis

The physical and chemical properties of EV, such as its solubility, stability, and bioavailability, are important for its pharmacokinetic profile. These properties determine the efficacy of EV in different treatment regimens. For example, EV's ability to induce a hypercalcemic response in caimans suggests that it can influence calcium metabolism, which may be related to its physical and chemical characteristics .

Relevant Case Studies

Several studies have demonstrated the effects of EV on reproductive health. In cattle, EV has been shown to influence follicular dynamics and the superovulatory response, with varying effects depending on the timing and dosage of administration . In humans, EV combined with dienogest has been effective in treating heavy menstrual bleeding, improving iron metabolism parameters, and providing a contraceptive effect . Additionally, exposure to EV during critical developmental windows can lead to long-term reproductive consequences, such as disrupted cyclicity and cystic ovarian morphology, as seen in rat models . These case studies highlight the diverse applications and impacts of EV on reproductive function across different species.

Scientific Research Applications

Follicular Dynamics and Reproductive Effects

  • Influence on Ovarian Follicles and Follicular Waves : Estradiol valerate impacts the growth and regression of follicles in beef heifers, affecting the emergence of the next follicular wave. This finding is crucial in understanding follicular dynamics in mammalian reproduction (Bó, Adams, Nasser, Pierson, & Mapletoft, 1993).
  • Superovulatory Response in Cows : Estradiol valerate modifies the superovulatory response and follicular dynamics in cows, particularly when used with Syncro-Mate-B implants. These findings are significant in veterinary reproductive technologies (Bó, Pierson, & Mapletoft, 1991).

Endocrinological and Physiological Effects

  • Impact on Hypothalamic Arcuate Nucleus and Reproductive Function : Estradiol valerate causes changes in the hypothalamic arcuate nucleus in rats, impacting reproductive function and hormonal concentrations. These insights are essential in understanding estrogen's neurological effects (Brawer, Naftolin, Martin, & Sonnenschein, 1978).
  • Effects on Skin Collagen in Postmenopausal Women : Investigations into estrogen's effect on skin collagen in postmenopausal women reveal that treatment with estradiol valerate does not significantly alter the amount or synthesis of skin collagen. This is vital for understanding estrogen therapy's dermatological impacts (Haapasaari et al., 1997).

Mental and Cognitive Health

  • Improvement in Vigilance and Cognition in Postmenopausal Women : Estradiol valerate demonstrates potential in improving vigilance and some aspects of cognition in postmenopausal women, which could be significant in managing menopausal symptoms (Saletu, 2003).
  • Antidepressant-like Effects in Middle-Aged Female Rats : In a study involving middle-aged ovariectomized rats, estradiol valerate showed antidepressant-like effects, which could have implications for treating depression in menopausal women (Romano-Torres & Fernández‐Guasti, 2010).

Environmental Impact

  • Biotransformation and Bioconcentration by Algae : Estradiol valerate undergoes biotransformation and bioconcentration by the algae Chlorella vulgaris, suggesting its environmental impact and the potential for bioremediation strategies (Lai, Scrimshaw, & Lester, 2002).

Safety And Hazards

Estradiol 3-Valerate is harmful if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dusts or mists, avoid contact during pregnancy/while nursing, and avoid release to the environment .

Future Directions

Estradiol valerate is widely used in hormone replacement therapy and for the treatment of menopausal symptoms . It is also used in combination products for endometriosis and contraception . Future research may focus on improving the understanding of the phase transition mechanism driven by temperature and the development of new formulations and delivery methods .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176282
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 3-Valerate

CAS RN

21881-45-8
Record name Estradiol 3-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 3-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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